5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one” belongs to a class of compounds known as thienopyrimidinones. These compounds are characterized by a pyrimidinone ring fused to a thiophene ring. The specific compound you mentioned has various substituents on this core structure, including an allyl group, a 4-fluorophenyl group, a mercapto group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with various substituents attached at specific positions. The presence of these different groups would likely influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the various substituents. For example, the allyl group might undergo reactions typical of alkenes, such as additions or oxidations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : Derivatives of 2-Mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, including 3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, have been synthesized for various studies. These compounds are produced through cyclization of esters or amides of corresponding amino-thiophene-carboxylic acids (Sauter & Deinhammer, 1973).
Pharmacological Properties
- Anti-inflammatory and CNS Depressant Activities : Some derivatives of 2-Mercapto-thieno[2,3-d]pyrimidin-4(3H)-one have been found to exhibit anti-inflammatory and central nervous system (CNS) depressant properties, along with antimicrobial activities (Ashalatha et al., 2007).
- Analgesic and Anti-inflammatory Agents : Novel derivatives of 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones have shown significant analgesic and anti-inflammatory activities (Alagarsamy et al., 2007).
- Anticonvulsant Activities : Some synthesized derivatives of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-ones have displayed anticonvulsant activities, as well as significant antimicrobial activity (Devani et al., 1976).
Biological Activity
- Antimicrobial Properties : Some derivatives of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited strong antimicrobial effects against specific bacterial and fungal species (Zhou Xi, 2015).
- Antitumor Activity : Certain derivatives of thieno[2,3-d]pyrimidine have shown promising antitumor activity against various human cancer cell lines, comparable to established anticancer drugs (Hafez & El-Gazzar, 2017).
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-3-8-19-15(20)13-12(10-4-6-11(17)7-5-10)9(2)22-14(13)18-16(19)21/h3-7H,1,8H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHSNJREIEDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC=C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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